molecular formula C8H5ClN2S2 B2927513 6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione CAS No. 278610-07-4

6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione

Cat. No.: B2927513
CAS No.: 278610-07-4
M. Wt: 228.71
InChI Key: WBPLGJJUOXEWIB-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a chlorine atom at the 6th position and two sulfur atoms at the 2nd and 4th positions of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the dithione moiety.

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but differs in functional groups and substitution patterns.

Uniqueness

6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione is unique due to the presence of both chlorine and dithione functionalities, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGSVZJXMLRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)C(=S)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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